4-(5-amino-1,2-oxazol-3-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-amino-1,2-oxazol-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-9-5-8(11-13-9)6-1-3-7(12)4-2-6/h1-5,12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUSLHBNFRKVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678908 | |
| Record name | 4-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-61-9 | |
| Record name | 4-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 5 Amino 1,2 Oxazol 3 Yl Phenol
Retrosynthetic Analysis of the 4-(5-amino-1,2-oxazol-3-yl)phenol Scaffold
Retrosynthetic analysis of this compound involves several logical disconnections to identify plausible starting materials. The primary disconnection strategies focus on the bonds forming the heterocyclic ring and the bond connecting the phenyl and oxazole (B20620) rings.
A primary disconnection can be made at the C3-C(aryl) bond, breaking the molecule into a 3-substituted-5-amino-1,2-oxazole synthon and a phenol (B47542) synthon. This approach, however, is often less practical than building the oxazole ring onto a pre-existing phenolic structure.
A more common strategy involves disconnecting the N-O and C5-N bonds of the oxazole ring. This leads back to acyclic precursors. One highly effective retrosynthetic pathway begins by targeting the 1,2-oxazole ring itself, which is frequently formed via the reaction of a three-carbon component with hydroxylamine (B1172632) or through a 1,3-dipolar cycloaddition.
This suggests two main precursor types:
A 1,3-dicarbonyl compound derived from a 4-hydroxyphenyl precursor. For instance, a derivative of 4-hydroxybenzoylacetonitrile could react with hydroxylamine to form the target structure.
An alkyne and a nitrile oxide for a cycloaddition reaction. Here, a 4-hydroxyphenyl-substituted alkyne could react with a synthon for aminonitrile oxide, although this is less common for introducing a primary amino group.
A key consideration in any of these routes is the management of the reactive phenolic hydroxyl and amino groups, which often requires the use of protecting groups during the synthesis to prevent unwanted side reactions. The amino group is typically introduced in a protected form or as a precursor like a nitro or cyano group, which is later converted to the amine.
Established Synthetic Routes to the 1,2-Oxazole Core of this compound
The construction of the 1,2-oxazole ring is a well-established field in heterocyclic chemistry. The two principal pathways are cycloaddition reactions and ring-closing condensation reactions. nih.gov
Cycloaddition Reactions for Oxazole Ring Formation
The most prominent cycloaddition method for synthesizing 1,2-oxazoles is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically involves the reaction of a nitrile oxide with an alkene or an alkyne. nih.gov
To form a 3,5-disubstituted 1,2-oxazole such as the target compound, the reaction would occur between a nitrile oxide and a terminal alkyne. For the synthesis of this compound, this could theoretically involve the reaction of 4-hydroxyphenylacetylene with a source of aminonitrile oxide. However, the direct use of aminonitrile oxide is challenging due to its instability. A more practical approach involves using a precursor that can be later converted to an amino group.
Recently, photoinduced protocols involving the [3+2] cycloaddition of carbenes and nitriles have also been developed for synthesizing oxazole molecules, highlighting the versatility of cycloaddition strategies. nih.gov
Ring-Closing Reactions and Heterocycle Annulation
Ring-closing reactions are a common and effective method for forming the 1,2-oxazole core. This approach generally involves the condensation of a three-carbon component with hydroxylamine or one of its derivatives. nih.gov
A widely used method starts with a 1,3-diketone which, upon reaction with hydroxylamine hydrochloride, undergoes a cyclocondensation reaction to yield the 1,2-oxazole ring. nih.govijpsonline.com For the target molecule, a suitable precursor would be a derivative of 1-(4-hydroxyphenyl)butane-1,3-dione.
Another variation involves the reaction of α,β-unsaturated ketones with hydroxylamine. The reaction of β-enamino ketoesters with hydroxylamine has also been reported as a useful procedure for synthesizing regioisomeric 1,2-oxazole derivatives. nih.gov The process begins with the condensation of a 1,3-diketone with N,N-dimethylformamide dimethylacetal to create a β-enamino ketoester, which then undergoes cyclization with hydroxylamine. nih.gov
The table below summarizes key ring-closing reactions for 1,2-oxazole synthesis.
| Starting Material Type | Reagent | Product | Reference |
| 1,3-Diketone | Hydroxylamine Hydrochloride | 3,5-Disubstituted 1,2-oxazole | nih.gov |
| α,β-Unsaturated Ketone | Hydroxylamine | Substituted 1,2-oxazole | nih.gov |
| β-Enamino ketoester | Hydroxylamine | Regioisomeric 1,2-oxazole | nih.gov |
| Cyanohydrin & Aromatic Aldehyde | Anhydrous HCl | 2,5-Disubstituted oxazole | ijpsonline.com |
Precursor Functionalization and Derivatization
The functionalization of precursors is a critical step that dictates the final substitution pattern of the oxazole ring. In the context of this compound, this involves preparing a phenolic precursor that contains the necessary three-carbon chain for the subsequent cyclization.
For example, a Claisen condensation between a 4-hydroxyacetophenone derivative (with the phenol group protected) and a suitable ester like diethyl oxalate (B1200264) can generate the required 1,3-dicarbonyl moiety. ijpsonline.com This functionalized precursor is then ready for the ring-closing reaction with hydroxylamine.
Alternatively, functionalization can occur after the oxazole ring has been formed. For instance, a phenyl-substituted oxazole could be synthesized first, followed by the introduction of the hydroxyl and amino groups in subsequent steps. However, building the ring from already functionalized (though protected) precursors is often more efficient.
Strategies for Introducing the Phenolic Moiety to the Oxazole Core
The most direct approach is to begin with a commercially available phenol derivative. Starting materials like 4-hydroxyacetophenone or 4-hydroxybenzaldehyde (B117250) are common choices. The phenolic hydroxyl group is typically protected, for example as a methoxy (B1213986) or benzyloxy ether, to prevent it from interfering with the subsequent reactions needed to construct the oxazole ring. After the successful formation of the substituted oxazole, the protecting group is removed in a final deprotection step to yield the desired phenol.
A less common, but viable, strategy involves the formation of the C-O bond late in the synthesis. This could be achieved through a nucleophilic aromatic substitution (SNAr) reaction. For instance, an oxazole bearing a leaving group (like a fluorine or nitro group) on the phenyl ring could react with a source of hydroxide (B78521) or a protected hydroquinone. nih.gov Another approach could be the conversion of other functional groups on the aromatic ring, such as a methoxy group, into a hydroxyl group via ether cleavage.
Methodologies for the Introduction and Modification of the Amino Group
Several methodologies exist for introducing the C5-amino group onto the 1,2-oxazole ring.
One common strategy is to carry a nitrogen-containing functional group through the synthesis, which is then converted to an amino group in a later step. For example, a precursor containing a cyano group, such as a derivative of benzoylacetonitrile, can be used. The reaction of such a precursor with hydroxylamine can lead to the formation of a 5-amino-1,2-oxazole directly.
Another approach is the reduction of a 5-nitro-1,2-oxazole. The nitro group can be introduced and then reduced to the primary amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
Direct amination is also possible. For instance, aluminum-based Lewis acids have been shown to be effective promoters for the condensation of α-chloroglycinates with isonitriles or cyanide ions to form 5-amino-oxazoles. ubc.ca This highlights a route where the C5-amino group is installed during the ring formation process.
The table below outlines different strategies for introducing the amino group.
| Strategy | Precursor Functional Group | Reagents/Reaction Type | Reference |
| Cyclization with N-precursor | Cyano group (e.g., in benzoylacetonitrile) | Hydroxylamine | - |
| Reduction | Nitro group | SnCl₂, H₂/Pd-C | - |
| Condensation/Cyclization | α-Chloroglycinate and isonitrile/cyanide | Aluminum Lewis Acid | ubc.ca |
Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis
The formation of the 1,2-oxazole (isoxazole) ring is a critical step in the synthesis of this compound. The yield and selectivity of this reaction are highly dependent on various factors, including the choice of reagents, solvents, temperature, and catalysts.
One common strategy for constructing the 5-amino-1,2-oxazole ring involves the condensation of a β-keto ester or a related active methylene (B1212753) compound with hydroxylamine, followed by cyclization. The optimization of this process often focuses on controlling the regioselectivity of the initial condensation and the subsequent cyclization to favor the desired 5-amino isomer.
Another approach involves the use of multicomponent reactions. For instance, a three-component coupling of 2-mercaptobenzoxazoles, amines, and ketones has been reported for the synthesis of related heterocyclic structures. acs.orgacs.org While not directly applied to this compound, the principles of optimizing such reactions are relevant. Key parameters that are often fine-tuned include the stoichiometry of the reactants, the type and amount of catalyst, and the reaction temperature. acs.org For example, in a model reaction, the combination of iodine (I2) as an additive and oxone as an oxidant in 1,2-dichloroethane (B1671644) (DCE) was found to be optimal for achieving a high yield of the desired product. acs.org Reducing the amount of the catalyst or changing the solvent led to a significant decrease in yield or the formation of complex mixtures. acs.org
The table below illustrates a typical optimization process for a related three-component coupling reaction, highlighting the impact of various parameters on the reaction yield.
Table 1: Optimization of a Three-Component Coupling Reaction
| Entry | Additive (mol %) | Oxidant (equiv) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | I2 (20) | KIO4 (2.2) | DCE | nr |
| 2 | I2 (20) | K2CrO4 (2.2) | DCE | complex mixture |
| 3 | I2 (20) | TCCA (2.2) | DCE | nr |
| 4 | I2 (20) | DMSO (2.2) | DCE | nr |
| 5 | I2 (20) | Oxone (2.2) | DCE | 92 |
| 6 | I2 (10) | Oxone (2.2) | DCE | 85 |
| 7 | I2 (5) | Oxone (2.2) | DCE | 45 |
| 8 | - | Oxone (2.2) | DCE | trace |
| 9 | I2 (10) | Oxone (1.5) | DCE | 65 |
| 10 | I2 (10) | Oxone (1.0) | DCE | 40 |
| 11 | I2 (10) | Oxone (2.2) | CH3CN | 30 |
| 12 | I2 (10) | Oxone (2.2) | THF | nr |
| 13 | I2 (10) | Oxone (2.2) | DMSO | complex mixture |
nr = no reaction. Data adapted from a study on a related heterocyclic synthesis. acs.org
Furthermore, the synthesis of substituted oxazoles can be achieved through methods like the one-pot synthesis of oxazol-5(4H)-ones using activating agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.gov This approach simplifies the procedure by allowing both N-acylation of amino acids and subsequent cyclodehydration to occur in the same reaction vessel. nih.gov
Stereoselective Synthesis Approaches for Chiral Analogs of this compound
The development of stereoselective methods is crucial for producing chiral analogs of this compound, which may exhibit enhanced biological activity or specificity. Such approaches often employ chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction.
One strategy involves the use of a chiral resolution reagent, such as 4-phenyloxazolidin-2-one, which can also act as a chiral auxiliary to guide the stereoselective synthesis of β-branched α-amino acids, which could be precursors to chiral analogs. rsc.org
Another powerful technique is the 1,3-dipolar cycloaddition reaction. For instance, a highly diastereoselective Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines has been used to synthesize syn-α-hydroxy-β-amino esters with excellent yields and diastereoselectivities. diva-portal.org An asymmetric version of this reaction, employing chiral α-methylbenzyl imines, can yield enantiomerically pure products. diva-portal.org The use of chiral Rh(II) carboxylates has also been shown to induce moderate enantioselectivity in such reactions. diva-portal.org
The von Braun ring opening of chiral piperidines with cyanogen (B1215507) bromide offers a method for the stereoselective synthesis of acyclic amino alcohols with multiple chiral centers, which could serve as building blocks for more complex chiral molecules. nih.gov
Scalable Synthesis and Process Chemistry Considerations for this compound
Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of process chemistry principles to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, this would involve evaluating the scalability of the chosen synthetic pathway.
Key considerations for scalable synthesis include:
Reagent Cost and Availability: Utilizing inexpensive and readily available starting materials is paramount for a cost-effective process. acs.org
Reaction Conditions: Reactions should ideally be run at or near ambient temperature and pressure to minimize energy consumption and the need for specialized equipment. acs.org
Process Safety: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is essential. For example, a process for preparing 4-amino-5-methylpyridinone involves the use of an autoclave at high pressure and temperature, which requires stringent safety protocols. google.com
Work-up and Purification: The purification process should be simple and avoid chromatographic methods, which are often not practical on a large scale. google.com Techniques like crystallization are preferred.
Waste Reduction: Minimizing waste streams is a critical aspect of process chemistry. This can be achieved through one-pot reactions and by choosing reagents that generate minimal byproducts. nih.gov
A gram-scale synthesis of a related C5-sulfenylated 2-iminothiazoline demonstrated the practicality and scalability of a one-pot, three-component reaction, affording a good yield even at a larger scale. acs.org
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles aims to design chemical processes that are environmentally benign. rsc.org For the synthesis of this compound, several green chemistry strategies can be implemented.
Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives is a key principle. For example, the use of water as a solvent in peptide synthesis is being explored. csic.es In some cases, reactions can be performed without a solvent, following the "no solvent" philosophy. nih.gov
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can often be recycled. chemscene.com The use of biocatalysts or mild, non-toxic catalysts like tannic acid is a green approach. orientjchem.org
Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as cardanol (B1251761) from cashew nutshell liquid (CNSL), can contribute to a more sustainable process. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. unibo.it
An example of a green synthetic approach is the development of a one-pot synthesis of amidoalkyl and aminoalkyl naphthols using tannic acid, a biodegradable and inexpensive Lewis acid catalyst, under solvent-less conditions. orientjchem.org Another example is the use of a flow system with a reusable catalyst cartridge for hydrogenation, which generates hydrogen on-demand from water, enhancing the greenness of the process. unibo.it
The table below summarizes the application of some green chemistry principles in synthetic methodologies.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Prevention of Waste | One-pot synthesis to minimize intermediate isolation and purification steps. nih.gov |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |
| Less Hazardous Chemical Syntheses | Using non-toxic reagents and solvents. rsc.org |
| Designing Safer Chemicals | Developing final products with reduced toxicity. |
| Safer Solvents and Auxiliaries | Using water or other benign solvents, or performing reactions under solvent-free conditions. nih.govcsic.es |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. unibo.it |
| Use of Renewable Feedstocks | Utilizing starting materials from renewable sources. nih.gov |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Employing catalytic reagents over stoichiometric ones. chemscene.com |
| Design for Degradation | Designing products that break down into innocuous substances after use. |
| Real-time Analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |
Chemical Reactivity and Derivatization of 4 5 Amino 1,2 Oxazol 3 Yl Phenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of 4-(5-amino-1,2-oxazol-3-yl)phenol is activated towards electrophilic aromatic substitution (EAS). The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the isoxazole (B147169) substituent, electrophilic attack is anticipated to occur at the two ortho positions (C-2 and C-6) relative to the hydroxyl group.
The isoxazole ring itself is generally considered an electron-withdrawing group, which would typically deactivate the benzene (B151609) ring towards electrophilic attack. However, the strong activating effect of the phenolic hydroxyl group overcomes this deactivation, governing the regioselectivity of the substitution. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation are expected to proceed at the positions ortho to the hydroxyl group. For instance, iodination can be achieved using electrophilic iodine reagents, leading to the formation of mono- or di-iodinated phenols. nih.govorganic-chemistry.org
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent(s) | Expected Product(s) |
| Bromination | Br₂ in a polar solvent | 2-Bromo-4-(5-amino-1,2-oxazol-3-yl)phenol |
| Nitration | Dilute HNO₃ | 4-(5-amino-1,2-oxazol-3-yl)-2-nitrophenol |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 1-(3-(5-Amino-1,2-oxazol-3-yl)-4-hydroxyphenyl)ethan-1-one |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for derivatization through various reactions, including etherification, esterification, and oxidation.
Etherification and Esterification Reactions
The nucleophilic nature of the phenolic oxygen allows for straightforward etherification and esterification.
Etherification: The formation of aryl ethers can be readily achieved. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. google.com Palladium-catalyzed allylic etherification represents another modern approach, for instance, using vinyl ethylene (B1197577) carbonate under mild conditions. frontiersin.org
Esterification: Phenolic esters are typically prepared by reacting the phenol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct.
Table 2: Etherification and Esterification of the Phenolic Hydroxyl Group
| Reaction Type | Reagent(s) | Product Type |
| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 3-(4-Methoxyphenyl)-1,2-oxazol-5-amine derivative |
| Esterification | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 4-(5-Amino-1,2-oxazol-3-yl)phenyl acetate |
Oxidation and Reduction Pathways
The electron-rich phenol ring is susceptible to oxidation. While specific studies on this compound are limited, oxidation of similar phenolic compounds can lead to the formation of quinone-like structures, often with complex outcomes depending on the oxidant used. Oxidation of related isoxazolines to isoxazoles has been achieved using reagents like manganese dioxide (MnO₂), highlighting the stability of the isoxazole core under certain oxidative conditions. researchgate.net
Reduction of the phenolic ring to the corresponding cyclohexanol (B46403) derivative is a possible transformation, but it typically requires harsh conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium on carbon. Such a reaction would also likely reduce the isoxazole ring.
Reactivity of the Amino Group on the Oxazole (B20620) Ring
The 5-amino group on the isoxazole ring behaves as a typical, albeit somewhat deactivated, heterocyclic amine. It readily participates in acylation, sulfonylation, alkylation, and diazotization reactions.
Acylation, Sulfonylation, and Alkylation Reactions
The nucleophilicity of the exocyclic amino group allows for the formation of a variety of derivatives.
Acylation: The amino group can be acylated to form amides. This is typically achieved by reaction with an acyl chloride or anhydride in the presence of a base. Studies on related 5-aminoisoxazoles have shown that N-acylation proceeds readily. acs.org
Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamides.
Alkylation: N-alkylation of the amino group is also feasible. For example, reacting 5-aminoisoxazoles with sodium hydride to form the sodium salt, followed by treatment with an alkyl halide, can produce mono- and di-alkylated products. acs.org However, it is important to note that in some contexts, the amino group of 5-aminoisoxazole derivatives can be unreactive towards alkyl donors. nih.gov
Table 3: Derivatization of the Amino Group
| Reaction Type | Reagent(s) | Product Type |
| Acylation | Acetic anhydride, Pyridine | N-(3-(4-Hydroxyphenyl)-1,2-oxazol-5-yl)acetamide |
| Sulfonylation | Benzenesulfonyl chloride, Base | N-(3-(4-Hydroxyphenyl)-1,2-oxazol-5-yl)benzenesulfonamide |
| Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-3-(4-hydroxyphenyl)-1,2-oxazol-5-amine |
Diazotization and Coupling Reactions
The primary amino group at the C-5 position of the isoxazole ring can be converted into a diazonium salt. This is a versatile intermediate that enables a wide range of subsequent transformations. acs.org
Diazotization: The reaction is carried out by treating an acidic solution of the amine with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5 °C). This generates an isoxazolyl-5-diazonium salt in situ. researchgate.netuobaghdad.edu.iq
The resulting diazonium salt can be used in two main categories of reactions:
Sandmeyer-Type Reactions: The diazonium group serves as an excellent leaving group (N₂) and can be displaced by various nucleophiles, often catalyzed by copper(I) salts. This allows for the introduction of halides (Cl, Br, CN) onto the isoxazole ring. nih.govorganic-chemistry.org
Azo Coupling: As a weak electrophile, the diazonium salt can attack another electron-rich aromatic ring, such as a phenol or an aniline, in an electrophilic aromatic substitution to form a brightly colored azo compound. wikipedia.orgnih.gov This reaction is fundamental to the synthesis of many azo dyes. rsc.org
Table 4: Reactions via Diazonium Salt Intermediate
| Reaction Pathway | Reagent(s) | Expected Product Class |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 3-(4-Hydroxyphenyl)-1,2-oxazol-5-diazonium chloride |
| Sandmeyer Reaction | CuCl / CuBr / CuCN | 5-Chloro/Bromo/Cyano-3-(4-hydroxyphenyl)-1,2-oxazole |
| Azo Coupling | Phenol or Aniline derivative | Azo dye containing the isoxazole moiety |
Formation of Schiff Bases and Imines
The primary amino group at the C5 position of the 1,2-oxazole ring in this compound is a key functional handle for derivatization. This amino group can readily react with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding Schiff bases or imines (-N=CH-). This condensation reaction is a fundamental transformation in organic synthesis, allowing for the introduction of a wide array of substituents. nih.gov
The synthesis of these Schiff bases is typically achieved by the condensation of the aminotrizole with aromatic aldehydes, which often results in excellent yields within a short reaction time, sometimes as quickly as 3 to 5 minutes under ultrasound irradiation. nih.gov The formation of the azomethine group (C=N) is a crucial element in the biological and chemical significance of these compounds. nih.gov The stability of the resulting Schiff base is generally higher when derived from aromatic aldehydes due to conjugation. nih.gov
For instance, new Schiff base derivatives have been successfully synthesized from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various substituted benzaldehydes. mdpi.com The structures of these newly formed compounds are typically confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. nih.govmdpi.com The ¹H NMR spectra characteristically show signals for the azomethine proton (=CH) in the range of 9.49–10.07 ppm. mdpi.com
Table 1: Examples of Schiff Base Formation with Amino-Heterocycles
| Amino-Heterocycle Reactant | Aldehyde Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-Amino-1,2,4-triazoles | Aromatic Aldehydes | Ultrasound, 3-5 minutes | Schiff Base | nih.gov |
| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Substituted Benzaldehydes | Anhydrous ethanol, room temperature | Schiff Base | mdpi.com |
| 2-Aminophenol (B121084) | 4-Chloroacetophenone or 4-Hydroxyacetophenone | Conc. H₂SO₄ | Schiff Base (Imine) | researchgate.net |
| 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | Isatin | Not specified | Isatin-3-imine derivative | nih.gov |
Transformations of the 1,2-Oxazole Heterocyclic System
The 1,2-oxazole ring is a stable heterocyclic system, but it can undergo specific transformations under certain conditions, including ring-opening, rearrangements, and metal-catalyzed cross-coupling reactions. These reactions provide pathways to novel molecular scaffolds.
Metal-Catalyzed Cross-Coupling Reactions at the Oxazole Ring
Metal-catalyzed cross-coupling reactions are powerful tools for the C-C and C-heteroatom bond formation, enabling the derivatization of heterocyclic cores. The oxazole ring can be functionalized at various positions using these methods, provided a suitable handle like a halogen or triflate is present.
Palladium-catalyzed coupling reactions have been successfully employed to modify the C5 position of an oxazole ring within a tris-oxazole structure. researchgate.net Using a 5-bromooxazole (B1343016) derivative, a variety of functional groups, including aryl, heteroaryl, primary and secondary amines, and phenols, were introduced in moderate to excellent yields via Suzuki–Miyaura, Migita–Stille, amination, and alkoxylation reactions. researchgate.net The choice of palladium catalyst and ligand, such as Pd(OAc)₂/S-PHOS or Pd(OAc)₂/X-PHOS, is critical for the success of these transformations. researchgate.net
Furthermore, the synthesis of 2,4- and 2,5-disubstituted oxazoles has been achieved through metal-catalyzed cross-coupling reactions on 4- or 5-halogenated 2-butylthiooxazoles. researchgate.net This demonstrates the feasibility of functionalizing multiple positions on the oxazole ring. Another strategy involves the conversion of a hydroxyl group on a naphtho[2,1-d]oxazole to a triflate, which then serves as an effective substrate for Suzuki and Sonogashira cross-coupling reactions. acs.org This approach could be hypothetically applied to the phenolic hydroxyl of this compound or a hydroxyl group introduced onto the oxazole ring to enable further derivatization.
Table 2: Metal-Catalyzed Cross-Coupling Reactions on Oxazole Rings
| Oxazole Substrate | Reaction Type | Catalyst/Reagents | Position Functionalized | Introduced Group | Reference |
|---|---|---|---|---|---|
| 5-Bromooxazole derivative | Suzuki-Miyaura | Pd(OAc)₂/S-PHOS | C5 | Aryl, Heteroaryl | researchgate.net |
| 5-Bromooxazole derivative | Migita-Stille | Pd(OAc)₂/S-PHOS | C5 | Aryl, Heteroaryl | frontiersin.org |
| 5-Bromooxazole derivative | Amination | Pd(OAc)₂/X-PHOS | C5 | Primary and secondary amines | researchgate.net |
| 4- or 5-Halogenated 2-butylthiooxazoles | Suzuki-Miyaura, Sonogashira, Stille | Palladium catalysts | C4 or C5 | Various organic groups | researchgate.net |
| Naphtho[2,1-d]oxazole-4-triflate | Suzuki | Not specified | C4 | 4-Chlorophenyl | acs.org |
| Naphtho[2,1-d]oxazole-4-triflate | Sonogashira | Not specified | C4 | Phenylacetylene | acs.org |
Synthesis of Structurally Modified Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of this compound can be approached by modifying the existing functional groups or by de novo synthesis of the core structure with varied substituents.
Derivatization of the phenolic hydroxyl group can be achieved through standard etherification or esterification reactions. The amino group, as discussed, can be converted to Schiff bases or amides. For instance, the synthesis of 2-amino-1,3,4-oxadiazoles bearing hindered phenol fragments has been reported, showcasing a strategy to link phenolic moieties to amino-heterocycles. mdpi.com
The de novo synthesis of the 5-amino-1,2-oxazole ring system offers a versatile route to a wide range of analogs. A sustainable and high-yielding method for producing densely functionalized 5-aminooxazoles involves a calcium-catalyzed elimination-cyclization reaction with isocyanides. nih.gov This approach is tolerant of a wide range of functional groups. nih.gov
Another efficient method for constructing the 5-amino-1,2-oxazole scaffold is through the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. nih.gov This has been used to prepare methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are valuable as amino acid-like building blocks. nih.gov By varying the starting β-enamino ketoester, analogs with different substituents at the C4 position of the oxazole ring and on the amino group can be synthesized.
Furthermore, the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), is a well-established and appropriate strategy for preparing a variety of oxazole-based compounds. nih.gov This method could be adapted to synthesize analogs of this compound by using appropriately substituted starting materials.
Table 3: Synthetic Routes to Substituted 5-Amino-1,2-Oxazoles
| Synthetic Method | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Elimination-Cyclization | N-acyl-N,O-acetal, Isocyanide | Ca(NTf₂)₂, 80 °C | Densely functionalized 5-aminooxazoles | nih.gov |
| Cyclocondensation | β-enamino ketoesters, Hydroxylamine hydrochloride | Methanol | Methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates | nih.gov |
| van Leusen Oxazole Synthesis | Aldehydes, Tosylmethylisocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-Substituted oxazoles | nih.gov |
| Heterocyclization | 1-Acyl-4-R-thiosemicarbazides | Iodoxybenzoic acid, Triethylamine | 2-Amino-5-R-1,3,4-oxadiazoles | mdpi.com |
Advanced Structural Elucidation and Conformational Analysis of 4 5 Amino 1,2 Oxazol 3 Yl Phenol
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are fundamental to confirming the identity and structure of 4-(5-amino-1,2-oxazol-3-yl)phenol. High-resolution mass spectrometry (HRMS) would confirm its elemental composition, while NMR spectroscopy would elucidate the connectivity of atoms, and IR spectroscopy would identify its key functional groups.
High-Resolution Mass Spectrometry (HRMS): HRMS analysis is crucial for determining the precise elemental formula. For this compound, the expected monoisotopic mass can be calculated and compared with experimental results for verification.
Table 1: Predicted Mass Spectrometry Data for C₉H₈N₂O₂
| Ion Species | Predicted m/z |
|---|---|
| [M+H]⁺ | 177.0659 |
| [M+Na]⁺ | 199.0478 |
| [M-H]⁻ | 175.0513 |
Data predicted by computational methods. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons of the phenol (B47542) ring, likely as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The isoxazole (B147169) ring has one proton, which would appear as a singlet. The amino (NH₂) and hydroxyl (OH) protons would also produce signals, though their chemical shifts can be broad and variable depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of their environment, with the phenolic carbon attached to the hydroxyl group and the isoxazole carbons having characteristic shifts.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol, N-H stretching of the primary amine, C=N and C=C stretching of the isoxazole and benzene rings, and C-O stretching vibrations.
Table 2: Expected IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch, broad | 3200-3600 |
| Amino N-H | Symmetric & Asymmetric Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| C=C | Aromatic Ring Stretch | 1450-1600 |
| C=N | Isoxazole Ring Stretch | 1610-1680 |
X-ray Crystallography and Single-Crystal Diffraction Studies of this compound
As of now, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database or other public repositories. However, if single crystals were to be grown, X-ray diffraction would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Analysis of related structures, such as those containing amino-pyrazole or other substituted isoxazole moieties, reveals common hydrogen bonding motifs. researchgate.netresearchgate.net For this compound, it is anticipated that the amino group and the phenolic hydroxyl group would act as hydrogen bond donors, while the nitrogen and oxygen atoms of the isoxazole ring and the phenolic oxygen could act as acceptors. These interactions would likely lead to the formation of extended networks, such as chains or sheets, in the crystal lattice. researchgate.net
Solid-State and Solution-State Conformational Analysis
The conformation of this compound is primarily determined by the rotation around the single bond connecting the phenyl and isoxazole rings.
Solid-State: In the solid state, the conformation would be fixed, and the molecule would likely adopt a planar or near-planar arrangement to maximize intermolecular hydrogen bonding and crystal packing efficiency. The degree of planarity between the two rings would be a key feature revealed by X-ray crystallography.
Solution-State: In solution, there would be rotational freedom around the C-C bond linking the two rings. The preferred conformation would be a balance between steric hindrance and electronic effects, such as conjugation between the π-systems of the rings. Computational studies on similar bi-aryl systems often show a non-planar minimum energy conformation in the gas phase or in non-polar solvents.
Tautomerism and Isomerism Studies of this compound
This compound can potentially exist in several tautomeric forms due to the presence of the amino and phenol groups.
Amino-Imino Tautomerism: The 5-amino-isoxazole moiety can exhibit tautomerism, existing in equilibrium with the corresponding 5-imino-1,2-oxazol-2(5H)-yl form. Studies on similar amino-substituted nitrogen heterocycles show that the amino form is generally more stable. researchgate.netrsc.org The stability of these tautomers can be influenced by solvent polarity and the potential for intramolecular hydrogen bonding. rsc.orgnih.gov
Phenol-Keto Tautomerism: The phenol group can theoretically exist in equilibrium with its keto tautomer (a cyclohexadienone). However, for simple phenols, the equilibrium lies heavily towards the aromatic phenol form due to its inherent stability.
Computational studies on related isoxazolone systems have shown that the energy differences between tautomers can be influenced by substituents and the surrounding medium. nih.gov For this compound, it is expected that the amino-phenol form is the most stable and predominant tautomer under normal conditions.
Computational Chemistry and Theoretical Studies on 4 5 Amino 1,2 Oxazol 3 Yl Phenol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(5-amino-1,2-oxazol-3-yl)phenol, methods like Density Functional Theory (DFT) and ab initio calculations can elucidate its electronic structure. These calculations would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenol (B47542) and amino groups, while the LUMO may be distributed over the isoxazole (B147169) ring.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, the following spectroscopic data can be computationally predicted:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. Comparing these predicted shifts with experimental spectra would help in the structural confirmation of the compound. For instance, the protons on the phenyl ring, the amino group, and the isoxazole ring would have distinct predicted chemical shifts.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. Specific vibrational modes, such as the N-H stretching of the amino group, O-H stretching of the phenol, and various vibrations of the isoxazole and phenyl rings, can be assigned to the calculated frequencies.
While no specific experimental spectra for this compound are readily available in the searched literature to perform a direct correlation, theoretical predictions for similar oxazole (B20620) and phenol derivatives have shown good agreement with experimental findings. semanticscholar.orgnih.gov
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, MD simulations can be employed to:
Explore Conformational Space: The molecule has rotational freedom around the single bond connecting the phenyl and isoxazole rings. MD simulations can sample the different possible conformations (rotamers) and determine their relative stabilities. This is crucial as the biological activity of a molecule can be highly dependent on its conformation.
Study Intermolecular Interactions: By simulating a system containing multiple molecules of this compound, one can study the non-covalent interactions between them. These interactions, such as hydrogen bonding and van der Waals forces, govern the physical properties of the compound in its condensed phases (solid and liquid). The amino and hydroxyl groups are expected to be primary sites for hydrogen bonding.
General principles of MD simulations on small molecules are well-established, providing a robust framework for such investigations. nih.gov
Docking Studies and Molecular Recognition Mechanisms with Biomolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed to understand its potential interactions with biological macromolecules, such as proteins or enzymes.
The process would involve:
Selecting a target protein of interest.
Generating a three-dimensional model of this compound.
"Docking" the small molecule into the active site or other binding pockets of the protein.
Scoring the different binding poses to predict the most favorable interaction.
The results of such studies would provide insights into the molecular recognition mechanism, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. Although no specific docking studies for this compound have been found, studies on similar heterocyclic compounds have demonstrated the utility of this approach in drug discovery. mdpi.comcentralasianstudies.org
Theoretical Insights into Reaction Mechanisms and Transition States Involving this compound
Computational chemistry can be used to explore the potential chemical reactions involving this compound. This involves mapping the potential energy surface (PES) for a given reaction. Key aspects that can be investigated include:
Reaction Pathways: Identifying the most likely sequence of steps for a reaction to occur.
Intermediate Structures: Characterizing the transient species that are formed during the course of a reaction.
Transition States: Locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state are crucial for understanding the reaction kinetics.
For example, theoretical studies could investigate the acylation of the amino group or the etherification of the hydroxyl group. Such studies on related amine and phenol compounds have provided valuable insights into their reactivity. nih.gov
Density Functional Theory (DFT) Applications for Understanding Reactivity Patterns
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT can be applied to understand its reactivity patterns in greater detail.
Specific applications include:
Calculation of Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as global and local softness, hardness, and electrophilicity index. These descriptors help in predicting the most reactive sites in the molecule.
Modeling Reaction Energetics: DFT can accurately predict the energy changes that occur during a chemical reaction, including the activation energies and reaction enthalpies. This information is vital for determining the feasibility and spontaneity of a reaction.
Analysis of Molecular Orbitals: As mentioned earlier, DFT provides detailed information about the HOMO and LUMO, which is fundamental to understanding charge transfer and chemical reactivity.
DFT studies on similar heterocyclic systems have proven to be invaluable for rationalizing and predicting their chemical behavior. semanticscholar.orgdergipark.org.tr
Analysis of Hydrogen Bonding and Non-Covalent Interactions in this compound Systems
The presence of both hydrogen bond donors (the -NH2 and -OH groups) and acceptors (the oxygen and nitrogen atoms in the isoxazole ring and the oxygen of the hydroxyl group) in this compound suggests that hydrogen bonding plays a crucial role in its structure and interactions.
Computational analysis can provide a detailed picture of these interactions:
Intramolecular Hydrogen Bonding: The possibility of hydrogen bonds forming within a single molecule can be investigated. For example, a hydrogen bond could potentially form between the hydroxyl group and the nitrogen atom of the isoxazole ring, depending on the molecule's conformation.
Intermolecular Hydrogen Bonding: In a condensed phase, molecules of this compound can form a network of hydrogen bonds with each other or with solvent molecules. Computational methods can identify the preferred hydrogen bonding patterns and their strengths.
Other Non-Covalent Interactions: Besides hydrogen bonding, other non-covalent interactions like π-π stacking between the phenyl and/or isoxazole rings can also be significant. These interactions can be analyzed using techniques like Hirshfeld surface analysis on a predicted crystal structure. nih.govresearchgate.net
Understanding these non-covalent interactions is essential for predicting the crystal packing of the compound and its solubility in different solvents.
Mechanistic Investigations of Biological Activity Associated with 4 5 Amino 1,2 Oxazol 3 Yl Phenol
Identification of Putative Molecular Targets and Binding Sites
Research into the 5-aminooxazole scaffold, a core component of 4-(5-amino-1,2-oxazol-3-yl)phenol, has identified prolyl oligopeptidase (PREP) as a significant molecular target. nih.gov PREP is a serine protease that is also known to regulate cellular processes through protein-protein interactions (PPIs). nih.gov Studies on 5-aminooxazole derivatives have revealed that these compounds can act as potent modulators of PREP's functions. nih.gov
Interestingly, detailed investigations into the related 5-aminothiazole series, which shares structural similarities, have uncovered a new ligand-binding site on PREP that is distinct from the proteolytic active site. nih.govnih.gov This allosteric site appears to be more critical for modulating the enzyme's PPI-mediated functions than the active site itself. nih.gov Given the structural analogy, it is plausible that this compound could also interact with this novel binding pocket on PREP, thereby influencing its non-enzymatic roles.
Other potential targets can be hypothesized based on the compound's structural motifs. For instance, isoxazole-containing compounds have been explored as inhibitors of enzymes like acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism. nih.gov The phenol (B47542) moiety is a common feature in molecules that interact with a variety of biological targets, including viral proteases. nih.gov Furthermore, some oxadiazole analogues, which are related heterocycles, have been shown to target tubulin, suggesting a potential anti-cancer mechanism. mdpi.com
Enzyme Inhibition, Activation, and Kinetic Studies
The primary enzymatic target associated with the 5-aminooxazole class of compounds is prolyl oligopeptidase (PREP). nih.gov Research on various 5-aminooxazole derivatives demonstrates a fascinating dichotomy in their interaction with PREP: they can be weak inhibitors of its proteolytic (enzymatic) activity while simultaneously being potent modulators of its non-enzymatic functions derived from protein-protein interactions. nih.gov
For example, a comparison between a potent 5-aminooxazole PREP inhibitor (HUP-55) and its corresponding 5-aminothiazole analog (HUP-46) highlights this difference. The oxazole (B20620) compound showed a high inhibitory potency (IC50 = 5 nM) against PREP's enzymatic activity, whereas the thiazole (B1198619) analog was a very weak inhibitor (IC50 = 8 µM). nih.gov This suggests that the oxygen atom in the oxazole ring may play a key role in binding to the enzymatic active site. nih.gov However, both classes of compounds were found to effectively modulate PREP's PPI functions. nih.gov
Kinetic studies on related phenolic compounds have also revealed mechanisms of allosteric inhibition. For example, certain natural phenolic compounds have been identified as allosteric inhibitors of the SARS-CoV-2 papain-like protease (PLpro), binding to a hydrophobic cavity away from the active site. nih.gov While specific kinetic data for this compound is not available, studies on related structures provide a framework for its potential enzymatic interactions.
Table 1: Inhibitory Activity of Representative PREP Ligands This table presents data for compounds structurally related to this compound to illustrate potential activities.
| Compound ID | Scaffold | PREP Proteolytic Inhibition (IC₅₀) | Modulation of PREP PPIs | Reference |
| HUP-55 | 5-Aminooxazole | 5 nM | Potent Modulator | nih.gov |
| HUP-46 | 5-Aminothiazole | 8 µM | Potent Modulator | nih.gov |
| KYP-2047 | N/A (Reference Inhibitor) | 0.02 nM (Kᵢ) | Yes | nih.gov |
Receptor Agonism, Antagonism, and Allosteric Modulation Mechanisms
While direct studies on this compound are limited, research on analogous structures suggests potential interactions with various receptors.
Receptor Antagonism : Some oxazole derivatives have been identified as potent receptor antagonists. For example, a compound featuring a 3-(4,5-diphenyl-1,3-oxazol-2-yl) structure was found to be a potent antagonist for both Transient Receptor Potential Ankyrin 1 (TRPA1) and Vanilloid 1 (TRPV1) channels, which are involved in pain and inflammation. nih.gov
Receptor Agonism : Conversely, other related heterocycles have shown agonist activity. A Glu analogue where the distal carboxyl group was replaced by a 4-hydroxy-1,2,5-oxadiazol-3-yl moiety acted as a potent, though unselective, agonist at AMPA receptors. nih.gov
Allosteric Modulation : The phenol group is a common feature in allosteric modulators. Studies have shown that tetracyclic molecules can act as positive allosteric modulators (PAMs) of the cholecystokinin (B1591339) receptor by prolonging the off-rate of the natural peptide ligand. mdpi.com Similarly, positive allosteric modulation of AMPA glutamate (B1630785) receptors has been shown to influence neurotransmission. nih.gov The phenolic moiety within this compound could potentially facilitate such allosteric interactions at various receptors.
Modulation of Cellular Pathways and Signaling Cascades: Mechanistic Insights
The modulation of prolyl oligopeptidase (PREP) by 5-aminooxazole compounds provides significant insight into the potential effects of this compound on cellular pathways. nih.gov PREP is implicated in neurodegenerative diseases through its interactions with proteins like alpha-synuclein (B15492655) (αSyn) and Tau. nih.gov By modulating PREP's protein-protein interaction functions, these ligands can influence key signaling cascades:
Autophagy Induction : PREP activity is linked to the regulation of autophagy. Ligands that modulate PREP have been shown to induce autophagy in cell cultures, a process critical for clearing aggregated proteins and damaged organelles. nih.gov This effect was observed using reporter cells expressing GFP-tagged LC3B, where an increase in LC3BII levels indicated enhanced autophagic activity. nih.gov
Reduction of Protein Aggregation : PREP can increase the aggregation of αSyn and Tau, which are hallmarks of Parkinson's and Alzheimer's diseases, respectively. nih.gov By binding to a specific site on PREP, 5-aminooxazole and related compounds can block these pathological interactions, potentially reducing the formation of toxic protein aggregates. nih.gov
Regulation of Oxidative Stress : PREP modulation has also been linked to a reduction in reactive oxygen species (ROS) production in stressed neuronal cells. nih.gov This suggests an indirect antioxidant effect mediated through the regulation of cellular signaling pathways.
In Vitro Cellular Assays for Investigating Biological Efficacy
A variety of in vitro cellular assays are essential for investigating the biological efficacy and mechanism of action of compounds like this compound. These assays provide quantitative and functional data in a cellular context. nih.gov
Cell-Based Reporter Gene Assays : These assays are widely used to measure the activity of a specific signaling pathway. nih.gov They typically involve cells that have been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the pathway of interest. nih.govnih.gov For example, to study the effects on a pathway modulated by PREP, a reporter construct linked to a relevant transcription factor could be employed. The activity is quantified by measuring the light output or color change produced by the reporter protein. thermofisher.comresearchgate.net
Cellular Target Engagement Studies : These studies confirm that a compound interacts with its intended target within a living cell. One method involves using fluorescently-tagged ligands or antibodies. Another approach is the cellular thermal shift assay (CETSA), which measures the change in thermal stability of a target protein upon ligand binding.
Autophagy and Cytotoxicity Assays : To investigate effects on autophagy, researchers use human embryonic kidney 293 (HEK-293) cells that express a dual-tagged GFP-LC3B-RFP reporter. nih.gov An increase in the autophagic flux can be monitored through changes in fluorescence. nih.gov General cytotoxicity and cell proliferation are often assessed using assays like the WST-1 assay, which measures the metabolic activity of viable cells. nih.gov
Table 2: Common In Vitro Assays for Efficacy Testing
| Assay Type | Principle | Typical Application | Reference |
| Luciferase Reporter Assay | Measurement of light produced by luciferase enzyme linked to a pathway-specific promoter. | Quantifying transcription factor activity and pathway modulation. | nih.govnih.gov |
| GFP-LC3B Autophagy Assay | Monitoring the localization and processing of a fluorescently tagged LC3B protein. | Measuring the induction and flux of the autophagy pathway. | nih.gov |
| WST-1/MTT Assay | Colorimetric measurement of mitochondrial dehydrogenase activity in living cells. | Assessing cell viability, cytotoxicity, and proliferation. | nih.gov |
| Protein Fragment Complementation Assay (PCA) | Reconstitution of a functional enzyme (e.g., luciferase) when two interacting proteins, each fused to a fragment of the enzyme, come together. | Studying protein-protein interactions in a cellular environment. | nih.govbioinvenu.com |
Protein-Ligand Interaction Studies
To fully understand the mechanism of action at a molecular level, it is crucial to characterize the direct interaction between this compound and its putative protein targets.
Molecular Modeling and Docking : Computational studies are often the first step in visualizing these interactions. Molecular docking simulations can predict the binding pose and affinity of a ligand within the binding site of a target protein. researchgate.net For instance, docking studies were instrumental in identifying a novel allosteric binding site on prolyl oligopeptidase for 5-aminothiazoles, which was later confirmed by site-directed mutagenesis. nih.govnih.gov Such studies can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. nih.govmdpi.com
Surface Plasmon Resonance (SPR) : SPR is a label-free technique used to measure the kinetics (association and dissociation rates, kₐ and kₑ) and affinity (Kₑ) of a protein-ligand interaction in real-time. It provides valuable quantitative data on the binding dynamics.
Isothermal Titration Calorimetry (ITC) : ITC is another powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It determines the binding affinity (Kₐ), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.
MD Simulation : Molecular dynamics (MD) simulations can be used to study the stability of a protein-ligand complex over time and to explore conformational changes that occur upon binding. researchgate.net For example, MD simulations have been used to understand the dissociation pathways of phenolic ligands from the insulin (B600854) hexamer. researchgate.net
Mechanistic Insights into Potential Antimicrobial, Antiviral, or Anti-inflammatory Activities at a Molecular Level
The structural features of this compound suggest several potential mechanisms for antimicrobial, antiviral, and anti-inflammatory activities.
Antimicrobial Activity : Derivatives of 4-aminophenol (B1666318) have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism may involve interactions with bacterial DNA or inhibition of essential enzymes. mdpi.com Some studies have used UV-Visible spectroscopy to show hyperchromic or hypochromic effects upon interaction with DNA, suggesting an intercalative or groove-binding mode of action that could disrupt DNA replication and transcription. mdpi.com
Antiviral Activity : The phenol moiety is present in many compounds with antiviral properties. One key mechanism is the inhibition of viral enzymes. For example, several natural phenolic compounds were found to inhibit the SARS-CoV-2 papain-like protease (PLpro) by binding to an allosteric site, which is crucial for viral replication and for the virus's ability to evade the host's innate immune response. nih.gov The 5-amino-4-imidazolecarboxamide riboside, a related heterocyclic structure, has been shown to potentiate the anti-HIV activity of dideoxyinosine by modulating its metabolism within host cells. nih.gov
Anti-inflammatory Activity : The potential anti-inflammatory effects can be linked to several mechanisms. Firstly, the inhibition of pro-inflammatory enzymes is a common strategy. Secondly, as a phenolic compound, it may possess antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to inflammation. mdpi.com Thirdly, its potential action on targets like PREP could have anti-inflammatory consequences in the context of neuroinflammation. nih.gov Finally, antagonism of receptors like TRPA1 and TRPV1, which are involved in neurogenic inflammation, represents another plausible anti-inflammatory mechanism. nih.gov
No Publicly Available Data on the Selectivity and Off-Target Binding of this compound
Despite a comprehensive search of scientific databases and publicly available literature, no specific information regarding the selectivity and off-target binding profile of the chemical compound this compound could be located. This prevents the generation of a detailed article on its mechanistic investigations as requested.
While the search did identify general principles of selectivity profiling for classes of molecules such as kinase inhibitors, and detailed selectivity data for other structurally distinct compounds, this information is not applicable to this compound. The absence of specific data indicates that either this compound has not been extensively studied for its biological activity and selectivity, or the research has not been made public.
Therefore, the requested article, including data tables and detailed research findings on the selectivity and off-target binding of this compound, cannot be produced.
Table of Compounds Mentioned
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 5 Amino 1,2 Oxazol 3 Yl Phenol Derivatives
Rational Design of Analogs Based on Computational and Experimental Findings
The rational design of analogs of 4-(5-amino-1,2-oxazol-3-yl)phenol is a strategic process that leverages both computational modeling and empirical laboratory synthesis to create new molecules with enhanced biological activity or improved physicochemical properties. nih.gov This approach typically begins with the core scaffold, identifying key structural features that are essential for its interaction with a biological target. For the this compound scaffold, these features include the phenol (B47542) group (a potential hydrogen bond donor), the amino group on the isoxazole (B147169) ring (a hydrogen bond donor), and the nitrogen and oxygen atoms within the isoxazole ring itself (hydrogen bond acceptors).
Computational docking studies can be employed to predict how derivatives of this scaffold might bind to the active site of a target protein, such as an enzyme or receptor. nih.gov For instance, in designing inhibitors for enzymes like xanthine (B1682287) oxidase or glycogen (B147801) synthase kinase-3 (GSK-3β), researchers synthesize a series of analogs and test their inhibitory activity. nih.govnih.gov A similar approach can be applied to the this compound core.
Experimental findings from initial screenings guide further design. For example, a study on structurally related 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides synthesized a series of novel derivatives to evaluate their anticancer activity. researchgate.net This type of systematic synthesis and biological testing provides crucial feedback for the design-synthesize-test-analyze cycle, allowing chemists to build a comprehensive understanding of the structure-activity relationships governing the scaffold. researchgate.net
Impact of Substituent Effects on Molecular Recognition and Biological Activity Profiles
The biological activity of this compound derivatives can be significantly modulated by the nature and position of various substituents on the molecule. The strategic placement of functional groups can influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for molecular recognition by a biological target. nih.gov
Amino Group Substitution: Modification of the 5-amino group on the isoxazole ring, for instance, by acylation or alkylation, can change its hydrogen-bonding potential and introduce steric bulk. This can be used to probe the size and shape of the binding site.
Isoxazole Ring Modification: While modifications to the core heterocycle are less common, they can be explored to fine-tune the electronic distribution and geometry of the scaffold.
Studies on other phenolic compounds have demonstrated that the introduction of specific substituents is key to enhancing biological effects, such as anticancer or antimicrobial activities. nih.govnih.govmdpi.com For example, research on (benzoylaminophenoxy)phenol derivatives showed that introducing a small substituent on the central benzene (B151609) ring increased anti-prostate cancer activity. nih.gov
Table 1: Illustrative Impact of Substituents on the Biological Activity of this compound Derivatives
This table presents hypothetical data to illustrate potential SAR trends.
| Derivative | Substituent (R) | Position | Observed Biological Activity (IC₅₀, µM) | Rationale for Change in Activity |
| Parent Compound | -H | - | 15.0 | Baseline activity of the core scaffold. |
| Analog A | -Cl | 2-position on phenol | 8.5 | Electron-withdrawing group may enhance binding affinity through favorable interactions. |
| Analog B | -OCH₃ | 3-position on phenol | 12.2 | Electron-donating group may slightly decrease activity but improve solubility. |
| Analog C | -COCH₃ | 5-amino group | 25.0 | Acylation of the amino group likely disrupts a key hydrogen bond with the target. |
| Analog D | -F | 4-position on phenol | 7.9 | Small, electronegative atom enhances binding without significant steric hindrance. |
Pharmacophore Modeling and Ligand-Based Design Principles Applied to this compound Scaffolds
In the absence of a known 3D structure for a biological target, ligand-based pharmacophore modeling is a powerful computational tool for drug discovery. creative-biolabs.com This method involves identifying the common spatial arrangement of essential chemical features from a set of active molecules that are required for biological activity. creative-biolabs.comnih.gov
For the this compound scaffold, a pharmacophore model would likely include the following features:
One Aromatic Ring (AR): The phenol ring.
One Hydrogen Bond Donor (HBD): The phenolic hydroxyl group.
One Hydrogen Bond Donor (HBD): The 5-amino group.
One or Two Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms of the isoxazole ring.
This model serves as a 3D query to screen large compound databases for new molecules that possess the same essential features in the correct geometric arrangement, potentially identifying novel and structurally diverse hits with similar biological activity. researchgate.net The process involves generating multiple conformations for each ligand and aligning them to find the common features. creative-biolabs.com This strategy has been successfully used to identify novel agonists and inhibitors for various targets. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivative Libraries
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. nih.gov This method is invaluable for predicting the activity of unsynthesized analogs and for understanding the physicochemical properties that drive potency. researchgate.net
To perform a QSAR study on a library of this compound derivatives, one would first synthesize and test a set of compounds (the "training set"). For each compound, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure, such as:
Electronic Descriptors: Dipole moment, partial charges.
Steric Descriptors: Molecular volume, surface area.
Hydrophobic Descriptors: LogP (lipophilicity).
Topological Descriptors: Molecular connectivity indices. nih.gov
Using statistical methods like multiple linear regression, a QSAR equation is derived that links these descriptors to the observed biological activity (e.g., IC₅₀). researchgate.net Such models have been successfully developed for other heterocyclic systems, such as 5-amino-2-mercapto-1,3,4-thiadiazole derivatives, to understand the features influencing their inhibitory activity against metalloproteinases. nih.gov
Table 2: Hypothetical QSAR Data for a Library of this compound Derivatives
This table contains exemplary data for illustrative purposes.
| Compound ID | Log(1/IC₅₀) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Molecular Weight ( g/mol ) |
| 1 | 4.82 | 1.30 | 3.5 | 176.17 |
| 2 | 5.15 | 1.85 | 4.2 | 210.62 |
| 3 | 4.90 | 1.45 | 3.8 | 190.19 |
| 4 | 5.33 | 1.92 | 4.5 | 194.15 |
| 5 | 4.65 | 2.10 | 3.3 | 224.65 |
A resulting QSAR equation might look like: Log(1/IC₅₀) = 0.5 * LogP + 0.8 * Dipole Moment - 0.01 * Molecular Weight + C
This model would suggest that higher hydrophobicity and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental.
Design of Targeted Libraries for Specific Biological Pathways or Targets
Building on SAR and QSAR insights, researchers can design targeted or focused libraries of this compound derivatives. Unlike broad screening libraries, these are smaller, curated collections of compounds designed to interact with a specific biological target or pathway, such as a particular family of kinases, proteases, or nuclear receptors. nih.gov
The design process involves identifying the key interaction points of the this compound scaffold with the target. For example, if docking studies suggest the phenol group interacts with a key lysine (B10760008) residue and a hydrophobic pocket exists near the 2-position of the phenol ring, a targeted library would be created by varying substituents specifically at that 2-position with a range of hydrophobic groups.
This focused approach increases the probability of finding potent and selective hits compared to random screening. nih.gov The synthesis of such libraries can be streamlined using combinatorial chemistry techniques, allowing for the rapid generation of dozens of related analogs for biological evaluation. nih.gov
Topological and Geometrical Descriptors in SAR/SPR Analysis
Topological and geometrical descriptors are numerical values that characterize the structure of a molecule. They are crucial components of modern QSAR and SPR studies, as they translate the complex 3D structure of a molecule into a simplified, quantitative format. nih.govnih.gov
Topological Descriptors: These are derived from the 2D representation (graph) of a molecule. They describe aspects like the size, shape, and degree of branching of the molecular skeleton. Examples include:
Wiener Index: Relates to the sum of distances between all pairs of atoms.
Randić Index (Molecular Connectivity Index): Reflects the degree of branching in a molecule. nih.gov
Atom-Type Counts: Simple counts of different types of atoms or functional groups.
Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial arrangement. Examples include:
Molecular Surface Area: The total surface area of the molecule.
Molecular Volume: The volume occupied by the molecule.
In the context of this compound derivatives, these descriptors can quantify subtle structural changes across a library of analogs. For example, a QSAR model might reveal that a specific range of molecular volume combined with a high degree of branching (captured by a topological index) is optimal for biological activity. researchgate.netnih.gov
Advanced Analytical Methodologies for the Detection and Quantification of 4 5 Amino 1,2 Oxazol 3 Yl Phenol in Research Matrices
Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC, SFC)
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the separation and purification of 4-(5-amino-1,2-oxazol-3-yl)phenol from complex mixtures. rsc.orgnih.govoup.com The compound's polarity, imparted by the phenolic hydroxyl and amino groups, makes it well-suited for reversed-phase HPLC. In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilane) or polystyrene-divinylbenzene column, is used with a polar mobile phase. rsc.org
The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate). nih.govsielc.com The buffer's pH can be adjusted to control the ionization state of the analyte's acidic phenol (B47542) and basic amine groups, thereby influencing its retention time and peak shape. For instance, maintaining a slightly acidic pH (e.g., pH 4.85) has been shown to be effective for the separation of aminophenol isomers. researchgate.net
For enhanced detection, especially at trace levels, pre- or post-column derivatization can be employed. researchgate.net This process modifies the analyte to attach a chromophore or fluorophore, increasing its response to UV-Visible or fluorescence detectors. libretexts.org Gas Chromatography (GC) is generally less suitable for a polar, non-volatile compound like this compound unless a derivatization step is performed to increase its volatility and thermal stability. cdc.gov Supercritical Fluid Chromatography (SFC) presents a potential alternative, offering fast separations with reduced solvent consumption, but its application would require specific method development.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or Mixed-Mode C18/SCX (250 x 4.6 mm, 5 µm) | researchgate.netnih.gov |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Methanol and a buffered aqueous solution (e.g., phosphate or ammonium formate) | nih.govsielc.comresearchgate.net |
| Flow Rate | 1.0 - 1.2 mL/min | researchgate.netnih.gov |
| Detection | UV/Diode Array Detector (DAD) at ~275-285 nm | nih.govsielc.com |
| Temperature | Ambient or controlled (e.g., 25°C) | researchgate.net |
Hyphenated Mass Spectrometry-Based Methods for Identification and Quantification (e.g., LC-MS/MS, GC-MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for both the definitive identification and sensitive quantification of this compound in complex matrices. mdpi.com This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of a mass spectrometer. mdpi.com Electrospray ionization (ESI) is the most common ionization source for a polar molecule like this, typically operating in positive ion mode to protonate the basic amino group, forming the [M+H]⁺ ion. nih.gov
For quantification, the triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting the specific mass-to-charge ratio (m/z) of the parent ion (the protonated molecule) and a characteristic fragment ion produced by its collision-induced dissociation. This specific transition provides a high degree of certainty and minimizes interference from other matrix components. nih.govnih.gov Based on its molecular formula (C₉H₈N₂O₂), the predicted exact mass and potential mass transitions can be calculated to guide method development. uni.lu
| Parameter | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₂ | uni.lu |
| Monoisotopic Mass | 176.05858 Da | uni.lu |
| [M+H]⁺ (Protonated) | 177.06586 m/z | uni.lu |
| [M+Na]⁺ (Sodiated) | 199.04780 m/z | uni.lu |
| [M-H]⁻ (Deprotonated) | 175.05130 m/z | uni.lu |
Spectrophotometric and Fluorometric Approaches for Quantitation
Spectrophotometric methods offer a simpler and more accessible, though less specific, means of quantifying phenolic compounds. ijset.inresearchgate.net These methods are often based on color-forming reactions. The Folin-Ciocalteu reagent, for example, reacts with the phenolic hydroxyl group under alkaline conditions to produce a blue-colored complex that can be measured, typically around 765 nm. redalyc.orgacs.org While widely used for determining total phenolic content, this method is susceptible to interference from other reducing substances. researchgate.net
Fluorometric methods provide significantly higher sensitivity and selectivity, especially when combined with derivatization. Since this compound itself is not strongly fluorescent, a derivatizing agent that reacts with either the primary amine or the phenolic group can be used to attach a fluorescent tag. researchgate.net Reagents like o-phthalaldehyde (B127526) (OPA), fluorescamine, or 9-fluorenylmethyl chloroformate (Fmoc-Cl) are commonly used for primary amines, yielding highly fluorescent products that can be detected at very low concentrations following HPLC separation. libretexts.org
| Reagent | Target Functional Group | Detection Method | Reference |
|---|---|---|---|
| Folin-Ciocalteu Reagent | Phenolic Hydroxyl | UV-Vis Spectrophotometry | redalyc.orgresearchgate.net |
| o-Phthalaldehyde (OPA) | Primary Amine (in presence of a thiol) | Fluorescence | libretexts.org |
| Fluorescamine | Primary Amine | Fluorescence | researchgate.net |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Primary and Secondary Amines | Fluorescence, UV | libretexts.org |
| Benzoyl Chloride | Amines, Phenols, Thiols | UV | libretexts.org |
Electrochemical Sensing Strategies for Selective Detection
The aminophenol structure within this compound makes it a candidate for electrochemical detection. nih.govmdpi.com Electrochemical sensors offer advantages such as rapid response, low cost, and high sensitivity. tandfonline.com The analytical principle is based on the electrochemical oxidation of the phenolic hydroxyl group at the surface of a working electrode.
Various electrode materials can be employed, with glassy carbon electrodes (GCE) being a common choice. rsc.org The sensitivity and selectivity of the electrode can be significantly enhanced by modifying its surface with nanomaterials such as multi-walled carbon nanotubes (MWCNTs), graphene, or metallic nanoparticles, which facilitate electron transfer and can have a catalytic effect on the oxidation reaction. nih.govrsc.org Voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), are used to apply a potential and measure the resulting current, which is proportional to the analyte's concentration. tandfonline.com Studies on p-aminophenol have shown detection limits in the nanomolar range using such modified electrodes. nih.govrsc.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Identity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this compound. ijsred.comjddtonline.info ¹H NMR provides information on the number and environment of protons, allowing for verification of the aromatic protons on the phenol ring, the proton on the oxazole (B20620) ring, and the protons of the amino group. nih.govnih.gov
¹³C NMR spectroscopy complements this by providing data on the carbon skeleton of the molecule. acs.org The chemical shifts and coupling constants observed in these spectra are unique to the molecule's structure. High-resolution mass spectrometry (HRMS) is often used alongside NMR to confirm the elemental composition by providing a highly accurate mass measurement. acs.org These techniques are fundamental for characterizing the synthesized compound before its use in further research or as an analytical standard. jddtonline.infoacs.org
Sample Preparation and Matrix Effects in Complex Research Samples
The analysis of this compound in complex research samples, such as biological fluids (plasma, urine) or environmental extracts, requires a robust sample preparation step to remove interfering substances. youtube.com The goal is to isolate the analyte and minimize matrix effects, which are alterations in ionization efficiency caused by co-eluting compounds in LC-MS analysis. nih.govtandfonline.com
Common sample preparation techniques include:
Protein Precipitation (PPT): A simple method for biological fluids where a solvent like acetonitrile is added to denature and precipitate proteins. youtube.com While fast, it is relatively non-selective and may not remove other interferences like salts or phospholipids. youtube.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate). iss.it By adjusting the pH, the polarity of the analyte can be modified to facilitate its extraction into the organic phase. iss.it
Solid-Phase Extraction (SPE): A highly effective and selective method where the sample is passed through a cartridge containing a solid sorbent. youtube.com Interferences can be washed away, and the analyte is then eluted with a different solvent. Reversed-phase (C18), ion-exchange, or mixed-mode cartridges can be chosen based on the analyte's properties.
Even with cleanup, matrix effects can persist, leading to ion suppression or enhancement and compromising quantitative accuracy. chromatographyonline.comacs.orgmdpi.com Strategies to mitigate this include optimizing chromatography to separate the analyte from interfering regions, using stable isotope-labeled internal standards, or employing the standard addition method for calibration. nih.govmdpi.com
| Technique | Principle | Typical Application | Reference |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal using an organic solvent (e.g., acetonitrile). | Plasma, Serum | youtube.com |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. | Urine, Plasma | iss.it |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent followed by elution. | Urine, Plasma, Environmental Water | youtube.comwikipedia.org |
| Phenol-Chloroform Extraction | Denatures proteins and separates nucleic acids from other cellular components. | Tissue homogenates, Cell lysates | wikipedia.org |
Potential Applications of 4 5 Amino 1,2 Oxazol 3 Yl Phenol Beyond Traditional Medicinal Chemistry
Role as a Synthetic Intermediate in the Construction of Complex Molecules
The structural makeup of 4-(5-amino-1,2-oxazol-3-yl)phenol, which includes a phenol (B47542), an amine, and an isoxazole (B147169) ring, makes it a valuable building block in organic synthesis. These functional groups offer multiple reactive sites for constructing more intricate molecular frameworks.
The amino group can undergo a variety of transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents and the formation of new ring systems. For instance, the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues involves the use of a substituted 2-aminophenol (B121084) derivative, highlighting the utility of the aminophenol scaffold in creating complex heterocyclic systems. mdpi.com Similarly, the phenolic hydroxyl group can be alkylated, acylated, or used in coupling reactions to build larger molecular assemblies.
The isoxazole ring itself, while relatively stable, can participate in ring-opening reactions under specific conditions, providing a pathway to different classes of compounds. The reactivity of the isoxazole ring, combined with the functional handles of the amino and phenol groups, positions this compound as a versatile intermediate for the synthesis of a wide array of complex molecules with potential applications in various fields of chemistry. researchgate.net
Application in Material Science
The unique electronic and structural characteristics of aminophenol and oxazole (B20620) derivatives suggest that this compound could be a valuable component in the development of advanced materials. While direct applications of this specific compound are not extensively documented, the properties of related structures provide a strong indication of its potential.
Organic Light-Emitting Diodes (OLEDs): The aromatic and heterocyclic components of the molecule could impart useful electronic properties for application in OLEDs. The phenol and amino groups can be modified to tune the HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport in OLED devices.
Polymer Chemistry: The amino and phenol functionalities allow this compound to act as a monomer or a cross-linking agent in polymerization reactions. Incorporation of this moiety into a polymer backbone could introduce specific properties such as thermal stability, altered solubility, or the ability to coordinate with metal ions.
Functional Coatings: The ability of the phenol and amino groups to form hydrogen bonds and interact with surfaces makes this compound a candidate for the development of functional coatings. Such coatings could offer properties like corrosion resistance, altered hydrophobicity, or the ability to bind specific molecules.
The synthesis of novel materials with specific electronic or optical properties is an area where compounds like 4-(2-Amino-5-methylpyridin-3-yl)phenol, a structurally related compound, have been utilized. evitachem.com This suggests a similar potential for this compound in material science.
Utilization as a Fluorescent Probe, Biosensor, or Labeling Agent in Molecular and Cellular Biology Research
Fluorescent probes are indispensable tools in molecular and cellular biology, enabling the visualization and tracking of biomolecules and cellular processes. The structural motifs within this compound suggest its potential as a scaffold for the design of novel fluorescent probes.
The extended π-system of the phenyl and isoxazole rings can give rise to intrinsic fluorescence. The amino and phenol groups can act as recognition sites for specific biomolecules or ions. Binding of a target analyte to these groups can lead to a change in the electronic structure of the molecule, resulting in a detectable change in its fluorescence properties (e.g., intensity, wavelength, or lifetime). This "turn-on" or "turn-off" response forms the basis of a fluorescent sensor.
For example, fluorescent probes based on H8-BINOL have been developed for the enantioselective recognition of amino acids like lysine (B10760008) and phenylalanine. mdpi.com These probes often incorporate binding sites that interact with the target amino acid, leading to a measurable fluorescence response. mdpi.com Similarly, 4,5-bis(arylethynyl)-1,2,3-triazoles have been investigated as a new class of fluorescent labels for proteins and cells, demonstrating low cytotoxicity and tunable optical properties. mdpi.com While direct studies on this compound as a fluorescent probe are limited, its structural features make it a promising candidate for further investigation in this area.
Chemo-sensing and Biosensing Applications for Specific Analytes
The principles that underpin the use of a molecule as a fluorescent probe also apply to its broader use in chemo-sensing and biosensing. The amino and phenol groups of this compound can act as binding sites for a variety of analytes, including metal ions, anions, and small organic molecules.
For instance, a fluorescent sensor derived from 4-(1H-benzimidazol-2-yl)-2-methoxyphenol has been developed for the determination of the cyanide anion (CN⁻). researchgate.net The interaction between the sensor and the cyanide ion leads to a detectable change in the fluorescence signal. researchgate.net In another example, 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol has been shown to be an efficient chemosensor for the detection of Fe³⁺ ions, exhibiting a selective fluorescence quenching upon binding. researchgate.net
The versatility of the aminophenol scaffold in sensor design is further illustrated by the use of 4-aminoantipyrine (B1666024) as an analytical reagent for the colorimetric determination of phenols and other compounds. juniperpublishers.com These examples strongly suggest that this compound, with its combination of a chelating aminophenol unit and a heterocyclic isoxazole ring, has significant potential for development into selective chemosensors for various target analytes.
Catalytic Applications or Ligand Design in Organometallic Chemistry
The nitrogen and oxygen atoms within the this compound structure, particularly the amino group and the isoxazole ring nitrogens, possess lone pairs of electrons that can coordinate with metal centers. This makes the compound a potential ligand for the formation of metal complexes.
The design of such complexes could lead to novel catalysts for a range of organic transformations. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the phenyl ring or by derivatizing the amino group, thereby influencing the catalytic activity and selectivity of the resulting metal complex.
While specific catalytic applications of this compound are not yet reported, the broader field of organometallic chemistry offers numerous examples of how heterocyclic ligands are employed in catalysis. chemscene.com The synthesis of metal complexes with ligands containing N- and O-donor atoms is a well-established strategy for creating catalysts for reactions such as cross-coupling, oxidation, and reduction. researchgate.net The bifunctional nature of this compound, with both a hard donor (phenol oxygen) and softer donors (amino and isoxazole nitrogens), could lead to the formation of stable and reactive metal complexes with interesting catalytic properties.
Development of Novel Analytical Reagents
Beyond its potential in sensing, this compound could be developed into a novel analytical reagent for various chemical analyses. Its functional groups can participate in specific chemical reactions that produce a measurable signal, such as a color change or the formation of a precipitate.
A well-known example of a similar type of reagent is 4-aminoantipyrine, which is widely used for the colorimetric determination of phenols. juniperpublishers.com The reaction of 4-aminoantipyrine with phenolic compounds in the presence of an oxidizing agent produces a colored product, the intensity of which is proportional to the concentration of the phenol. juniperpublishers.com
Given the presence of the reactive amino and phenol groups, it is conceivable that this compound could be employed in similar analytical methods. For example, it could be used as a chromogenic reagent for the detection of specific metal ions or organic functional groups. The development of such applications would require systematic studies to establish the reaction conditions and to evaluate the selectivity and sensitivity of the reagent.
Future Directions, Challenges, and Emerging Research Perspectives for 4 5 Amino 1,2 Oxazol 3 Yl Phenol
Exploration of Unexplored Synthetic Pathways and Methodologies
The synthesis of isoxazole (B147169) derivatives is a well-established area of organic chemistry, with numerous methods reported in the literature. nih.govnih.gov However, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a key objective for chemists. Traditional methods for constructing the isoxazole ring often involve multi-step procedures, harsh reaction conditions, or the use of hazardous reagents. elifesciences.orgpreprints.org
Future research in the synthesis of 4-(5-amino-1,2-oxazol-3-yl)phenol and its analogs could focus on several promising avenues:
Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic design. elifesciences.orgpreprints.org Methodologies that utilize environmentally benign solvents (such as water), reduce energy consumption, and employ reusable catalysts are highly desirable. elifesciences.orgnih.gov Techniques like microwave-assisted synthesis and ultrasound irradiation have already shown potential in accelerating reaction times and improving yields for isoxazole synthesis. elifesciences.orgpreprints.orgrsc.org For instance, microwave irradiation has been successfully used to synthesize 3,5-disubstituted isoxazoles, offering advantages such as shorter reaction times and higher yields compared to conventional heating. nih.govrsc.org Similarly, sonochemistry has emerged as an eco-friendly alternative that can enhance reaction efficiency and minimize byproducts. elifesciences.orgpreprints.org
Novel Catalytic Systems: The development of novel catalysts is crucial for advancing synthetic efficiency. While copper-catalyzed cycloaddition reactions are common for producing 3,5-disubstituted isoxazoles, they are often limited to terminal alkynes. beilstein-journals.orgnih.gov Research into new metal catalysts, such as ruthenium(II) and palladium, could enable the synthesis of more complex, substituted isoxazoles under milder conditions and with greater regioselectivity. beilstein-journals.orgnih.gov Furthermore, metal-free synthetic routes are gaining traction, offering an alternative to potentially toxic and expensive metal catalysts. rsc.org
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives
| Methodology | Advantages | Disadvantages |
| Conventional Synthesis | Well-established protocols. | Often requires harsh conditions, multiple steps, and hazardous reagents. elifesciences.orgpreprints.org |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, and enhanced selectivity. nih.govrsc.org | Requires specialized equipment. |
| Ultrasonic Irradiation | Increased reaction rates, reduced energy consumption, and use of green solvents. elifesciences.orgpreprints.org | May not be suitable for all reaction types. |
| Novel Catalysis | Milder reaction conditions, improved regioselectivity, and broader substrate scope. beilstein-journals.orgnih.gov | Catalysts can be expensive or toxic. |
| One-Pot/Multi-Component Reactions | Increased efficiency, reduced waste, and simplified workup. nih.govpreprints.org | Can be challenging to optimize for complex molecules. |
Deeper Elucidation of Intricate Molecular Mechanisms and Biological Interactions
While the isoxazole scaffold is known to be a "privileged structure" in medicinal chemistry, the specific molecular mechanisms and biological interactions of this compound are not yet fully understood. nih.govresearchgate.net Future research should aim to unravel these complexities to guide the rational design of more potent and selective therapeutic agents.
Key areas of investigation include:
Target Identification and Validation: A primary challenge is to identify the specific biological targets with which this compound and its derivatives interact. This can be achieved through a combination of computational and experimental approaches, such as molecular docking, affinity chromatography, and proteomic profiling. For instance, derivatives of 4-aminophenol (B1666318) have been studied for their interaction with DNA, suggesting potential applications as anticancer agents. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure are necessary to establish clear SAR. nih.gov This involves synthesizing a library of analogs with variations in the substituents on the phenol (B47542) and isoxazole rings and evaluating their biological activity. Such studies can reveal which functional groups are critical for activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles.
Investigation of Binding Modes: Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed, atomic-level information about how this compound binds to its biological targets. This information is invaluable for understanding the molecular basis of its activity and for designing new analogs with improved binding affinity. Molecular docking studies have been used to predict the binding of isoxazole derivatives to various protein targets. digitellinc.comnih.gov
Exploration of Polypharmacology: Many drugs exert their therapeutic effects by interacting with multiple targets. It is possible that this compound also exhibits polypharmacology. Investigating its activity against a panel of different biological targets could uncover new therapeutic applications and provide a more comprehensive understanding of its biological profile. mednexus.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govmdpi.com These powerful computational tools can accelerate the design-synthesize-test cycle and help to identify promising drug candidates with greater efficiency.
For this compound, AI and ML can be applied in several ways:
Predictive Modeling: ML algorithms can be trained on existing data to build models that can predict the biological activity, toxicity, and pharmacokinetic properties of new, unsynthesized analogs. crimsonpublishers.com This allows researchers to prioritize the synthesis of compounds that are most likely to have the desired properties, saving time and resources. For example, in silico models have been used to design new antibacterial 5-amino-4-cyano-1,3-oxazoles. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties from scratch. mdpi.com These models can explore a vast chemical space to identify novel isoxazole derivatives that may not be conceived through traditional medicinal chemistry approaches.
Virtual Screening: High-throughput virtual screening (HTVS) uses computational methods to screen large libraries of virtual compounds against a biological target. nih.gov AI-powered HTVS can significantly enhance the efficiency of hit identification.
Analysis of High-Dimensional Data: The large datasets generated from high-throughput screening and 'omics' technologies can be effectively analyzed using AI and ML to identify patterns and correlations that may not be apparent to human researchers.
Table 2: Applications of AI and ML in the Study of this compound
| Application | Description | Potential Impact |
| Predictive Modeling | Using ML to forecast the activity and properties of new analogs. crimsonpublishers.com | Prioritization of synthetic targets, reduced experimental costs. |
| De Novo Design | Employing generative AI to create novel isoxazole structures. mdpi.com | Discovery of innovative and potent compounds. |
| Virtual Screening | Computationally screening large compound libraries for potential hits. nih.gov | Accelerated identification of lead compounds. |
| Data Analysis | Analyzing complex biological data to uncover new insights. | Deeper understanding of molecular mechanisms and SAR. |
Development of Novel Analogs with Enhanced Specificity and Potency for Research Probes
The development of highly specific and potent analogs of this compound is crucial for its use as a research probe to investigate biological pathways and validate drug targets. These probes can help to elucidate the function of specific proteins and enzymes in health and disease.
Strategies for developing such probes include:
Structure-Based Design: Using the structural information obtained from X-ray crystallography or NMR, medicinal chemists can design analogs that fit more precisely into the binding site of the target protein, thereby increasing potency and selectivity.
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together or growing them to create a more potent lead compound.
Introduction of Reporter Groups: For imaging and tracking purposes, analogs can be synthesized with reporter groups such as fluorescent tags or radioisotopes.
The synthesis of novel isoxazole derivatives with diverse biological activities is an active area of research. ijariit.comresearchgate.net
Addressing Scalability and Sustainability in Chemical Synthesis
As a compound moves from initial discovery towards potential clinical development, the scalability and sustainability of its synthesis become critical considerations. chemscene.com A synthetic route that is feasible on a milligram scale in a research laboratory may not be practical for kilogram-scale production.
Challenges and future directions in this area include:
Process Optimization: The existing synthetic routes need to be optimized for large-scale production. This involves identifying and addressing potential bottlenecks, improving yields, and minimizing the use of expensive or hazardous reagents.
Green Manufacturing: Implementing green chemistry principles at an industrial scale is essential for minimizing the environmental impact of chemical manufacturing. nih.gov This includes the use of renewable feedstocks, solvent recycling, and waste reduction.
The use of eco-friendly methods, such as those employing water as a solvent or using recyclable catalysts, is a key trend in the synthesis of isoxazole derivatives. nih.gov
Interdisciplinary Research Opportunities with Physics, Materials Science, and Computational Biology
The potential applications of this compound and its analogs may extend beyond the realm of medicine. Interdisciplinary collaborations can open up new and exciting research avenues.
Materials Science: The unique electronic and optical properties of phenolic and heterocyclic compounds make them interesting candidates for the development of novel materials. evitachem.comontosight.ai For example, they could be investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, or as components of advanced polymers.
Physics: The photophysical properties of fluorescent analogs of this compound could be studied to understand their light-emitting characteristics and potential applications in areas such as bio-imaging and optoelectronics.
Computational Biology: Advanced computational modeling and simulation can provide a deeper understanding of how this compound interacts with biological systems at a molecular level. nih.gov This can help to predict its biological activity, identify potential off-target effects, and guide the design of more effective and safer drugs.
Q & A
Q. What are the optimal synthetic routes for 4-(5-amino-1,2-oxazol-3-yl)phenol, and how can yield and purity be maximized?
The synthesis of oxazole derivatives often involves cyclization reactions. For this compound, a plausible route is the reaction of a nitrile precursor (e.g., 4-cyanophenol) with hydroxylamine under reflux conditions, followed by amino-group functionalization. Evidence from analogous oxazole syntheses suggests that phenol solvents enhance reaction efficiency due to their polarity and stabilizing effects . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity. Yield optimization requires precise stoichiometric control of hydroxylamine and temperature modulation (e.g., 80–100°C).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals confirm its structure?
- NMR Spectroscopy : The NMR spectrum should show a singlet for the oxazole C-H proton (δ ~6.5–7.0 ppm) and aromatic protons from the phenol ring (δ ~6.8–7.5 ppm). The amino group may appear as a broad singlet (δ ~5.0–6.0 ppm) .
- IR Spectroscopy : Stretching vibrations for the oxazole ring (C=N at ~1600 cm) and phenolic O-H (broad peak ~3200–3500 cm) are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <5 ppm error.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound, and what software tools are recommended?
Single-crystal X-ray diffraction is critical for confirming bond angles, torsion angles, and hydrogen-bonding networks. Challenges include obtaining high-quality crystals (e.g., via slow evaporation in DMSO/water) and addressing disorder in the oxazole ring. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robust handling of twinned data and hydrogen-bond networks . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and intermolecular interactions .
Q. What experimental strategies mitigate contradictions in biological activity data for this compound across studies?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from variations in assay conditions (e.g., bacterial strain, solvent vehicle). Standardized protocols include:
- Dose-Response Curves : Use ≥3 biological replicates and normalize to positive controls (e.g., ciprofloxacin for antibacterial assays).
- Solvent Controls : DMSO concentrations should be ≤1% to avoid cytotoxicity artifacts .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 5-methyl-oxazole derivatives) to isolate the amino-phenol moiety’s contribution .
Q. How does the amino group in this compound influence its intermolecular interactions in the solid state?
The amino group participates in hydrogen bonding, forming N–H···O or N–H···N interactions with adjacent molecules. Graph-set analysis (e.g., motifs) can classify these patterns, as demonstrated in studies of similar triazole-oxazole hybrids . Such interactions may enhance crystal packing density and stability, impacting solubility and melting point.
Methodological Challenges and Solutions
Q. What computational methods predict the electronic properties of this compound, and how do they align with experimental data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the compound’s HOMO-LUMO gap, polarizability, and electrostatic potential surfaces. Discrepancies between computed and experimental UV-Vis spectra (e.g., λ) can be resolved by incorporating solvent effects (e.g., PCM model) and relativistic corrections for heavy atoms .
Q. How can researchers address low solubility of this compound in pharmacological assays?
- Chemical Modification : Introduce tert-butyl or methoxy groups to the phenol ring to enhance lipophilicity .
- Formulation Strategies : Use cyclodextrin inclusion complexes or nanoemulsions to improve aqueous dispersion without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
